Product packaging for Hetrombopag olamine(Cat. No.:CAS No. 1257792-42-9)

Hetrombopag olamine

Cat. No.: B607939
CAS No.: 1257792-42-9
M. Wt: 580.6 g/mol
InChI Key: RKEJRDZRWWDSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hetrombopag olamine is a novel, orally bioavailable, small-molecule agonist of the thrombopoietin receptor (TPOR/c-Mpl) developed for research in thrombocytopenic conditions . Its core research value lies in its mechanism of action: by binding to the transmembrane domain of the TPOR, it activates key intracellular signaling pathways, including JAK-STAT, PI3K/Akt, and MAPK/ERK, which promotes the proliferation and differentiation of megakaryocytes, leading to increased platelet production . Preclinical studies demonstrate that Hetrombopag exhibits a higher potency compared to other agents in its class, effectively stimulating TPOR-dependent signal transduction and cell viability in models . This makes it a valuable tool for investigating mechanisms of megakaryopoiesis and novel therapeutic approaches for immune thrombocytopenia (ITP) . Clinical trials have confirmed its research efficacy, showing its ability to significantly elevate platelet counts and reduce bleeding risks in models of chronic ITP . A real-world study also indicated a rapid response time and higher efficacy with a 5 mg/day dosing regimen . From a pharmacological perspective, Hetrombopag's structure incorporates heterocyclic carboxyl groups, a modification designed to enhance its profile and minimize potential hepatotoxicity, which is a consideration in this drug class . This product is intended For Research Use Only and is not for use in humans, diagnostics, or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H36N6O7 B607939 Hetrombopag olamine CAS No. 1257792-42-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1257792-42-9

Molecular Formula

C29H36N6O7

Molecular Weight

580.6 g/mol

IUPAC Name

bis(2-aminoethanol);5-[2-hydroxy-3-[[5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid

InChI

InChI=1S/C25H22N4O5.2C2H7NO/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33;2*3-1-2-4/h4,7-13,28,30H,2-3,5-6H2,1H3,(H,32,33);2*4H,1-3H2

InChI Key

RKEJRDZRWWDSRX-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hetrombopag olamine

Origin of Product

United States

Molecular and Cellular Mechanism of Action

Hetrombopag (B607937) olamine is an orally active, non-peptide thrombopoietin receptor (TPO-R) agonist. cancer.gov Its primary function is to mimic the effects of endogenous thrombopoietin (TPO), the key hormone responsible for regulating platelet production. ontosight.aipatsnap.com By binding to and activating the TPO receptor, hetrombopag stimulates the proliferation and differentiation of megakaryocytes, the bone marrow cells that produce platelets. ontosight.ainih.gov

Thrombopoietin Receptor Binding and Activation

Specificity of Receptor Interaction (e.g., transmembrane domain binding)

Hetrombopag olamine specifically targets and binds to the transmembrane domain of the human TPO receptor (also known as c-Mpl or CD110). cancer.govfrontiersin.org This binding site is distinct from that of endogenous TPO, which interacts with the extramembrane domain of the receptor. frontiersin.orgmdpi.com This non-competitive interaction means that hetrombopag's activity can be additive to that of native TPO. frontiersin.orgnih.gov Like other small-molecule TPO-RAs such as eltrombopag (B601689) and avatrombopag (B1665838), this specific binding to the transmembrane portion of the receptor is the critical first step in initiating the signaling cascade that leads to increased platelet counts. frontiersin.orgmdpi.com

Comparative Analysis of Receptor Binding Affinity and Activity

Preclinical studies have demonstrated that hetrombopag possesses significantly greater potency than other TPO-RAs like eltrombopag. springermedizin.de In vitro research on human cord blood-derived CD34+ cells, which are hematopoietic stem cells, showed that hetrombopag stimulated their proliferation with a substantially lower half-maximal effective concentration (EC₅₀) compared to eltrombopag. nih.gov This indicates a higher binding affinity and/or more efficient activation of the TPO receptor. nih.gov Further preclinical investigations have suggested that hetrombopag's pharmacological potency is approximately 30 times greater than that of eltrombopag. springermedizin.de

Comparative Efficacy of Hetrombopag vs. Eltrombopag
CompoundCell TypeEC₅₀ Value (nmol/L)Reference
HetrombopagHuman CB-derived CD34+ cells2.3 nih.gov
EltrombopagHuman CB-derived CD34+ cells86.2 nih.gov

Intracellular Signaling Pathway Modulation

The binding of hetrombopag to the TPO receptor triggers a cascade of intracellular signaling events, promoting cell survival, proliferation, and differentiation. nih.gov This process involves the activation of several critical pathways. nih.govnih.govresearchgate.net

Activation of JAK/STAT Signaling Pathway

A primary mechanism initiated by TPO-R activation is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. patsnap.comnih.gov This pathway is central to signaling by many cytokine receptors and is crucial for blood cell formation. bio-connect.nl Upon hetrombopag binding, the TPO receptor induces the activation of associated JAKs, which in turn phosphorylate STAT proteins. patsnap.com These activated STAT proteins then form dimers, move into the cell nucleus, and regulate the transcription of genes essential for megakaryocyte proliferation and maturation. patsnap.combio-connect.nl The activation of the JAK/STAT pathway is a well-established consequence of TPO-R stimulation by agonists. springermedizin.defrontiersin.org

Role of ERK Pathway Activation

The extracellular signal-regulated kinase (ERK) pathway, which is a part of the mitogen-activated protein kinase (MAPK) cascade, is another signaling route stimulated by hetrombopag. nih.govnih.govresearchgate.net The MAPK/ERK pathway is also activated by TPO and its receptor, contributing to the processes of megakaryocyte maturation and platelet production. researchgate.net The stimulation of the STAT, PI3K, and ERK pathways collectively ensures a robust biological response to hetrombopag, leading to an increase in platelet counts. researchgate.net

Signaling Pathways Activated by this compound
Signaling PathwayKey Functions in MegakaryopoiesisActivation Confirmed
JAK/STATRegulates gene transcription for proliferation and differentiationYes patsnap.comnih.gov
PI3K/AktPromotes cell survival and growthYes nih.govnih.govresearchgate.net
ERK (MAPK)Contributes to cell maturation and differentiationYes nih.govnih.govresearchgate.net

Cellular Effects on Hematopoiesis and Megakaryopoiesis

This compound exerts its primary effects on the megakaryocytic lineage, a critical component of hematopoiesis responsible for platelet production. ontosight.aipatsnap.com By mimicking the action of endogenous thrombopoietin (TPO), hetrombopag stimulates both the expansion of megakaryocyte progenitor cells and their subsequent maturation into platelet-releasing megakaryocytes. ontosight.ainih.gov

This compound robustly promotes the proliferation of megakaryocyte progenitor cells by activating the TPO-R. patsnap.comfrontiersin.orgnih.gov In vitro studies have shown that hetrombopag stimulates the proliferation of human cord blood-derived CD34+ hematopoietic progenitor cells in a concentration-dependent manner. nih.gov One study determined the half-maximal effective concentration (EC50) for this proliferative activity to be 2.3 nmol/L. nih.govmedkoo.com This proliferative effect expands the pool of cells that can subsequently differentiate into mature megakaryocytes. nih.gov The activation of key signaling pathways, including STAT, PI3K, and ERK, is essential for this proliferative response. nih.govnih.gov

Table 1: Proliferative Activity of this compound This table summarizes the in vitro proliferative effect of this compound on different cell types.

Cell Type Parameter Value Reference
Human CB-derived CD34+ cells EC50 for proliferation 2.3 nmol/L nih.govmedkoo.com

Beyond stimulating proliferation, this compound also drives the differentiation of megakaryocyte progenitors into mature, functional megakaryocytes. ontosight.aicancer.govnih.gov This process involves significant cellular changes, including an increase in cell size, polyploidization, and the formation of a demarcation membrane system, which is a prerequisite for platelet shedding. nih.gov Treatment with hetrombopag has been shown to increase the number of CD41+ megakaryocytes derived from CD34+ progenitor cells. medkoo.com This demonstrates its role in committing progenitors to the megakaryocytic lineage and promoting their full maturation, a process that is also supported by the activation of TPO-R signaling pathways. nih.govhaematologica.org

The proliferative effect of this compound is linked to its influence on the cell cycle machinery. The progression through the G1 phase of the cell cycle is a critical step for cell division and is regulated by a complex interplay of proteins. Key among these are Cyclin D1, cyclin-dependent kinases 4 and 6 (CDK4/6), and the retinoblastoma protein (p-RB). mdpi.comnih.gov

Upon activation of the TPO-R by hetrombopag, downstream signaling leads to the upregulation of G1-phase-related proteins. nih.govnih.gov Specifically, hetrombopag treatment has been demonstrated to increase the levels of Cyclin D1 and CDK4/6. nih.govmedkoo.comnih.gov The Cyclin D1-CDK4/6 complex then phosphorylates p-RB. mdpi.comnih.gov This phosphorylation event is a crucial switch, causing p-RB to release the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry and, consequently, cell division. nih.govoncotarget.com Studies have shown that hetrombopag treatment causes cells arrested in the G1 phase to re-enter the cell cycle, decreasing the proportion of cells in G1 and increasing the proportion in the S and G2 phases. nih.gov

Table 2: Effect of this compound on G1-Phase Cell Cycle Regulators This table highlights the observed effects of this compound on key proteins that regulate the G1 phase of the cell cycle.

Protein Effect Cellular Outcome Reference
Cyclin D1 Upregulation Promotes formation of Cyclin D1-CDK4/6 complex nih.govmedkoo.comnih.gov
CDK4/6 Upregulation Promotes formation of Cyclin D1-CDK4/6 complex nih.govmedkoo.comnih.gov

In addition to promoting cell growth and differentiation, this compound enhances the survival of megakaryocytes by inhibiting apoptosis (programmed cell death). nih.govnih.gov This anti-apoptotic effect is primarily achieved by modulating the balance of proteins in the B-cell lymphoma 2 (Bcl-2) family, which are central regulators of the intrinsic apoptosis pathway. frontiersin.orgmdpi.com

Research has shown that hetrombopag upregulates the expression of the anti-apoptotic protein Bcl-xL. nih.govmedkoo.comnih.gov Bcl-xL functions by binding to and sequestering pro-apoptotic proteins like BAX. frontiersin.orgnih.govresearchgate.net This prevents BAX from forming pores in the mitochondrial membrane, which would otherwise lead to the release of cytochrome c and trigger caspase activation, culminating in cell death. frontiersin.org By increasing the Bcl-xL/BAX ratio, hetrombopag shifts the cellular signaling to favor survival, ensuring that a larger population of megakaryocytes can mature and produce platelets. nih.govnih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
Thrombopoietin (TPO)
Retinoblastoma protein (p-RB)
Cyclin D1
Cyclin-dependent kinase 4 (CDK4)
Cyclin-dependent kinase 6 (CDK6)
B-cell lymphoma-extra large (Bcl-xL)

Chemical Synthesis and Structural Elucidation

The synthesis of hetrombopag (B607937) olamine is a multi-step process involving carefully selected precursors and optimized reaction conditions to ensure high yield and purity.

Identification of Key Precursors and Intermediates

The synthesis of hetrombopag olamine, much like its analog eltrombopag (B601689), involves the condensation of two key intermediates. While specific patent literature for hetrombopag's exact synthesis pathway is proprietary, the general approach can be inferred from the synthesis of eltrombopag and related compounds. The core structure is a biphenyl (B1667301) hydrazone. google.com

For the closely related eltrombopag, the synthesis involves two crucial intermediates: 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid and 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one . google.comgoogle.com It is highly probable that the synthesis of hetrombopag utilizes structurally similar, albeit modified, precursors to achieve its final chemical entity.

The synthesis of the biphenyl carboxylic acid intermediate for eltrombopag often starts from o-bromophenol . google.com This undergoes nitration to form 2-bromo-6-nitrophenol. google.comgoogle.com This is followed by a Suzuki coupling reaction with 3-carboxyphenylboronic acid, and subsequent reduction of the nitro group to an amine, yielding the 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid intermediate. google.comgoogle.com

The second key intermediate for eltrombopag, the pyrazolone (B3327878) derivative, is synthesized from 3,4-dimethylphenylhydrazine hydrochloride and ethyl acetoacetate . google.com These react via dehydration condensation to form the final pyrazolone ring structure. google.com

Optimization of Reaction Conditions for Compound Synthesis

The synthesis of these biphenyl hydrazone compounds requires careful optimization of reaction conditions. For instance, the Suzuki coupling reaction to form the biphenyl core of the first intermediate for eltrombopag often utilizes a palladium catalyst, such as 10% Pd/C. google.comgoogle.com The reaction is typically carried out in the presence of a base. google.com

The final step in the synthesis of eltrombopag involves a diazo coupling reaction. The 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid is subjected to diazotization at low temperatures, followed by coupling with the pyrazolone intermediate. google.com An alternative pathway involves the azo coupling of 3'-amino-2'-hydroxy-biphenyl-3-carboxylic acid with an alkyl acetoacetate, followed by a condensation cyclization reaction with 3,4-dimethyl benzene (B151609) hydrazine. google.comgoogle.com These methodologies aim for good reaction selectivity, high product yield, and mild reaction conditions suitable for industrial production. google.com

Rational Design and Structure-Activity Relationship (SAR) Studies

The development of this compound is a prime example of rational drug design, where structural modifications of an existing drug lead to a new chemical entity with improved properties. nih.gov The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. gardp.org

Derivation from Related Compounds (e.g., eltrombopag)

Hetrombopag was developed through structural modifications of eltrombopag. nih.govresearchgate.net Eltrombopag itself is a small molecule, non-peptide TPO receptor agonist that interacts with the transmembrane domain of the TPO receptor (c-Mpl). google.comresearchgate.net This interaction initiates signaling cascades that lead to increased platelet production. researchgate.net Hetrombopag belongs to the same class of compounds and shares a similar mechanism of action. researchgate.netmdpi.com

Structural Modifications for Enhanced Potency and Selectivity

The structural modifications made to eltrombopag to create hetrombopag were aimed at enhancing its potency and reducing potential toxicity. nih.govresearchgate.net Preclinical studies have indicated that hetrombopag is significantly more potent than eltrombopag. researchgate.netresearchgate.net Some in vivo studies suggested it could be up to 30 times more potent in promoting cellular proliferation. researchgate.net This enhanced pharmacological activity is a direct result of the targeted structural changes. researchgate.net Toxicological experiments have also suggested that hetrombopag may have lower toxicity, particularly concerning hepatotoxicity, compared to eltrombopag. mdpi.com

The IUPAC name for hetrombopag is 5-[2-Hydroxy-3-[[5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid. wikipedia.org This reveals a key structural difference from eltrombopag, which is 3'-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid. wikipedia.org The substitution pattern on the phenyl ring attached to the pyrazolone core is different, with hetrombopag incorporating a tetrahydronaphthalene group. Furthermore, the biphenyl carboxylic acid moiety in eltrombopag is replaced with a phenyl-furan-carboxylic acid structure in hetrombopag. These modifications are central to its altered biological profile.

Theoretical and Computational Approaches to Molecular Design

While specific details on the computational methods used for hetrombopag are not extensively published, the rational design process likely involved computational modeling to predict how structural changes would affect the molecule's interaction with the TPO receptor. researchgate.net Such in silico methods are crucial in modern drug discovery for the rational design of new and safer drug candidates. researchgate.net These approaches help in understanding the structure-activity relationships and in optimizing the lead compounds by predicting their biological activity based on their molecular structures. oncodesign-services.compreprints.org

Characteristics of Olamine Salt Formation

The formation of an olamine salt is a critical step in the manufacturing of hetrombopag, enhancing its properties for pharmaceutical use. This compound is the orally active ethanolamine (B43304) salt of the hetrombopag free acid. cancer.govnih.gov This transformation into a salt form is a common strategy in pharmaceutical development to improve the stability, solubility, and bioavailability of a drug substance.

This compound is specifically a diolamine salt, indicating that one molecule of the hetrombopag parent compound is associated with two molecules of monoethanolamine. cancer.govgoogle.com This is evidenced by its chemical formula, C29H36N6O7, and molecular weight of approximately 580.6 g/mol . google.com The salt is also referred to as hetrombopag diolamine or hetrombopag ethanolamine. google.com

The process for forming the olamine salt, by analogy with the structurally similar compound eltrombopag olamine, typically involves reacting the free acid form of the compound with at least two equivalents of ethanolamine in a suitable solvent. google.comgoogle.com The resulting salt is then isolated, often through a crystallization process designed to yield a product with high purity and desirable physical characteristics. google.com

Detailed research into the salt formation of similar compounds provides insight into the typical procedures and variables involved. The process often includes dissolving the crude salt in a solvent and then inducing precipitation or crystallization by adding an anti-solvent. google.com This method allows for the controlled formation of a specific crystalline form, which is crucial for the consistency and performance of the final pharmaceutical product. google.com

Research Findings on Olamine Salt Crystallization

Studies on related non-peptide thrombopoietin receptor agonists, such as eltrombopag olamine, have detailed the methods for purification and crystallization, which are instructive for understanding the characteristics of this compound. These processes are designed to produce a stable, crystalline solid. google.com The choice of solvent and anti-solvent, temperature, and stirring rate are critical parameters that influence the final crystal properties. google.com

For instance, a common procedure involves dissolving the olamine salt in a strong solvent like dimethyl sulfoxide (B87167) (DMSO) and then adding a less polar anti-solvent, such as ethanol (B145695), to initiate crystallization. google.com The mixture is typically stirred for a period to allow for complete crystal formation before being filtered and dried. google.com

Table 1: Representative Solvents and Anti-solvents for Olamine Salt Crystallization | Role | Example Compound Class | Examples | | :--- | :--- | :--- | | Solvent | Dimethyl Sulfoxide (DMSO), N,N-Dimethylacetamide (DMA), N-Methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF) | | Anti-solvent | Ethanol, Methanol, Ethyl Acetate, Isopropyl Alcohol, n-Butanol, Diethyl Ether |

This table is based on processes described for the analogous compound, eltrombopag olamine, and represents typical solvents used for the crystallization of this class of molecules. google.com

Table 2: General Parameters for Olamine Salt Formation and Purification

Parameter Typical Conditions Purpose
Stoichiometry 1 equivalent of free acid to ≥2 equivalents of ethanolamine Ensures complete formation of the di-olamine salt. google.com
Reaction Temperature Ambient (e.g., 20-35°C) To control the reaction rate and prevent degradation. google.com
Crystallization Temp. Cooling from an elevated temperature (e.g., 65-70°C) to ambient To control crystal size and morphology. google.com

| Isolation Method | Filtration | To separate the crystalline solid from the liquid phase. google.com |

This table outlines general conditions based on established procedures for the analogous compound, eltrombopag olamine. google.comgoogle.com

A significant characteristic of pharmaceutical salts like olamines is the potential for polymorphism, where the compound can exist in multiple crystalline forms. researchgate.net Different polymorphs can have distinct physical properties, including stability and dissolution rate. google.com For the related compound eltrombopag olamine, specific polymorphic forms have been identified and characterized using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). google.comresearchgate.net While specific polymorphism studies on this compound are not publicly detailed, it is a critical characteristic that is typically investigated thoroughly during drug development to ensure batch-to-batch consistency and predictable performance of the drug product. google.com The formation process is therefore carefully controlled to consistently produce the desired polymorph. researchgate.net

Preclinical Pharmacological Characterization in in Vitro and in Vivo Models

In Vitro Pharmacodynamics and Functional Assays

Cell-Based Proliferation Assays

Hetrombopag (B607937) has been shown to stimulate the proliferation of TPO-dependent murine cell lines. researchgate.net Specifically, in studies using human TPO receptor-transfected murine 32D cells (32D-MPL), hetrombopag demonstrated the ability to stimulate proliferation and/or differentiation. nih.govnih.gov This activity is crucial for its function in promoting the formation of megakaryocytes and ultimately increasing platelet counts. The compound was also found to prevent apoptosis in TPO-positive cells by modulating the expression of BCL-XL/BAK. nih.govnih.gov Furthermore, hetrombopag effectively up-regulated proteins related to the G1 phase of the cell cycle, including p-RB, Cyclin D1, and CDK4/6, which helps to normalize the progression of the cell cycle. nih.govnih.gov

Receptor Activation and Signal Transduction Assays

Hetrombopag functions by binding to and activating the thrombopoietin receptor (TPOR), also known as MPL. guidetopharmacology.org This interaction initiates a cascade of intracellular signaling pathways that are critical for megakaryopoiesis. Research has shown that hetrombopag stimulates the STAT, PI3K, and ERK signaling pathways. nih.govnih.gov The activation of these pathways is a key component of TPO receptor-mediated cell proliferation and differentiation. frontiersin.org The binding of hetrombopag to the TPO receptor leads to the phosphorylation of the receptor itself and downstream signaling molecules like STAT1, STAT3, and STAT5, which then translocate to the nucleus to regulate gene expression. frontiersin.org

Comparative Potency Studies Against Other Thrombopoietin Receptor Agonists

In preclinical models, hetrombopag has demonstrated greater efficacy compared to eltrombopag (B601689), another nonpeptide TPO receptor agonist. nih.govnih.gov Studies have indicated that hetrombopag has a more potent effect on stimulating TPOR-dependent signal transduction, promoting cell viability, and preventing apoptosis in TPOR-positive cells. nih.gov In fact, preclinical data suggests that hetrombopag is 2 to 3 times more potent than eltrombopag in activating the mouse TPO receptor, cMpl. nih.gov Additionally, hetrombopag has been shown to act additively with recombinant human TPO (rhTPO) in stimulating TPOR-dependent signaling. nih.gov

Table 1: Comparative In Vitro Activity of Hetrombopag

Feature Hetrombopag Eltrombopag
Cell Proliferation Stimulates proliferation of TPO-dependent cell lines researchgate.netnih.govnih.gov Stimulates proliferation of TPO-dependent cell lines
Signal Transduction Activates STAT, PI3K, and ERK pathways nih.govnih.gov Activates similar intracellular signaling pathways
Apoptosis Prevention Modulates BCL-XL/BAK expression nih.govnih.gov Prevents apoptosis in TPO-positive cells
Relative Potency Higher potency in preclinical models nih.govnih.gov Lower relative potency in preclinical models nih.govnih.gov
Interaction with rhTPO Additive effect with rhTPO nih.gov Synergistic interaction with endogenous TPO frontiersin.org

In Vivo Pharmacological Activity in Animal Models

Assessment of Hematopoietic Responses in Animal Systems

In in vivo studies, orally administered hetrombopag has been shown to specifically promote the viability and growth of human TPO receptor-expressing cells. nih.gov A hollow-fibre assay in nude mice implanted with 32D-MPL cells demonstrated that hetrombopag has a much higher potency than eltrombopag in promoting the growth of these cells. nih.govnih.gov This indicates a strong and specific activation of human TPOR signaling in vivo. nih.gov It is important to note that in these preclinical models, hetrombopag did not affect the counts of white blood cells or reticulocytes in the peripheral blood of mice, highlighting its specificity for the TPO receptor. nih.gov

Mechanistic Investigations in Specific Animal Models

Beyond its effects on hematopoiesis, hetrombopag has been investigated for other potential therapeutic applications. One study explored its role in protecting cardiomyocytes from oxidative stress. nih.gov The findings revealed that hetrombopag can enhance the beneficial effects of ex vivo expanded human umbilical cord blood mononuclear cells in increasing the survival of injured cardiomyocytes during free oxygen radical stress. nih.gov This suggests a novel function for non-peptide small molecular TPO receptor agonists as enhancers of stem cells in protecting cardiac myocytes from oxidative stress-related damage. nih.gov

Table 2: In Vivo Effects of Hetrombopag in Animal Models

Model Finding Reference
Nude mice with 32D-MPL cells Orally administered hetrombopag specifically promoted the viability and growth of 32D-MPL cells with much higher potency than eltrombopag. nih.govnih.gov
Nude mice Hetrombopag had no effect on the counts of white blood cells or reticulocytes. nih.gov
Cardiomyocyte oxidative stress model Hetrombopag dose-dependently enhanced the survival of injured cardiomyocytes in the presence of expanded human UCB MNCs. nih.gov

Comparative Pharmacological Performance Evaluation in Preclinical Models

To ascertain the pharmacological profile and therapeutic potential of hetrombopag olamine, comprehensive comparative studies were conducted in preclinical models. These evaluations primarily benchmarked hetrombopag against eltrombopag, another nonpeptide thrombopoietin receptor (TPO-R) agonist, to determine its relative potency and efficacy in stimulating megakaryopoiesis.

In Vitro Comparative Studies

The initial comparative assessments were performed using in vitro cell-based assays. Murine 32D cells stably transfected with the human thrombopoietin receptor (32D-MPL cells) were utilized to evaluate the proliferative activity of hetrombopag in comparison to eltrombopag.

Both compounds were observed to induce a concentration-dependent increase in the proliferation of these TPO-R-expressing cells. However, hetrombopag demonstrated significantly higher potency. Detailed findings revealed that hetrombopag stimulated the proliferation of 32D-MPL cells with a half-maximal effective concentration (EC₅₀) of 0.4 nmol/L. In contrast, the EC₅₀ value for eltrombopag in the same assay was 13.4 nmol/L. This indicates that hetrombopag is approximately 30 times more potent than eltrombopag in promoting cellular proliferation in this in vitro model. researchgate.net

In Vitro Proliferative Activity of TPO-R Agonists on 32D-MPL Cells
CompoundEC₅₀ (nmol/L)Relative Potency (vs. Eltrombopag)
This compound0.4~33.5x higher
Eltrombopag13.41x

In Vivo Comparative Studies

The superior pharmacological performance of hetrombopag was further substantiated in in vivo models. nih.gov A key preclinical model employed was the hollow-fiber assay in nude mice. nih.govnih.gov In this model, 32D-MPL cells were enclosed in hollow fibers and implanted subcutaneously into the mice, allowing for the assessment of drug efficacy on human TPO-R-expressing cells within a live animal system while avoiding species specificity issues. nih.gov

Upon oral administration, hetrombopag demonstrated a dose-dependent stimulation of 32D-MPL cell proliferation in vivo. When directly compared, daily oral dosing of hetrombopag resulted in a markedly greater efficacy in stimulating the proliferation of these cells than equivalent dosing regimens of eltrombopag. nih.gov Preclinical studies have suggested that the in vivo pharmacological effect of hetrombopag is significantly more potent than that of eltrombopag. nih.gov Specifically, hetrombopag was found to exhibit much higher potency than eltrombopag in enhancing the viability and promoting the growth of the implanted 32D-MPL cells. nih.gov

In Vivo Comparative Efficacy in Hollow-Fiber Mouse Model
CompoundModel SystemKey FindingReference
This compoundNude mice with implanted hollow fibers containing 32D-MPL cellsDemonstrated significantly higher potency and efficacy in stimulating cell proliferation compared to eltrombopag. nih.govnih.gov nih.govnih.gov
EltrombopagNude mice with implanted hollow fibers containing 32D-MPL cellsShowed stimulatory activity on cell proliferation, but to a lesser extent than hetrombopag. nih.gov nih.gov

Analytical Methodologies for Chemical and Biological Research

Chromatographic Techniques for Quantification (e.g., Liquid Chromatography–Tandem Mass Spectrometry)

Chromatographic techniques, particularly Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS), are fundamental for the quantitative determination of hetrombopag (B607937) olamine in various biological matrices. zenodo.orgnih.gov These methods offer high sensitivity, selectivity, and accuracy, which are essential for pharmacokinetic studies. nih.gov

A highly sensitive and reliable LC-MS/MS method has been developed and validated for the determination of hetrombopag in rat plasma. nih.gov This method utilizes a protein precipitation extraction procedure. nih.gov The chromatographic separation is achieved on a Synergi Polar-RP column with a mobile phase flow rate of 0.5 mL/min. nih.gov Detection is performed on a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, using the transitions of m/z 459.2 → 200.9 for hetrombopag and m/z 443.2 → 229.0 for the internal standard, eltrombopag (B601689). nih.govresearchgate.net This method demonstrates excellent linearity over a concentration range of 1–1000 ng/mL, with a lower limit of quantification (LLOQ) of 1 ng/mL. nih.gov The precision and accuracy of this method are within acceptable limits, making it suitable for pharmacokinetic investigations. nih.gov

Another study describes a validated liquid chromatography-tandem mass spectrometry method for determining hetrombopag plasma concentrations in healthy volunteers. nih.govnih.gov This method also reported a lower limit of quantitation of 1 ng/mL and a validated concentration range of 1–1000 ng/mL. nih.gov The intra-assay and inter-assay coefficients of variation were 3.9% and <3.3%, respectively, demonstrating the method's reproducibility. nih.gov

Furthermore, a rapid and robust UPLC-MS/MS method was developed for the simultaneous determination of hetrombopag, along with other TPO receptor agonists like avatrombopag (B1665838) and eltrombopag, in human plasma. researchgate.net This method employs an Acquity BEH C18 column and a gradient elution with a total run time of 4.5 minutes. researchgate.net Such methods are invaluable for therapeutic drug monitoring and comparative pharmacokinetic studies. researchgate.netdntb.gov.ua

High-performance liquid chromatography (HPLC) and reverse phase ultra-performance liquid chromatography (RP-UPLC) are also utilized for the quantification of hetrombopag olamine in bulk and pharmaceutical dosage forms. zenodo.orgdergipark.org.tr These methods have been shown to be precise, accurate, and robust. zenodo.org

Table 1: LC-MS/MS Method Parameters for Hetrombopag Quantification in Rat Plasma

ParameterValue
Chromatographic Column Synergi Polar-RP
Flow Rate 0.5 mL/min
Mass Spectrometer API4000 triple quadrupole
Ionization Mode Positive ion (ESI+)
MRM Transition (Hetrombopag) m/z 459.2 → 200.9
MRM Transition (Internal Standard) m/z 443.2 → 229.0
Lower Limit of Quantification (LLOQ) 1 ng/mL
Linearity Range 1–1000 ng/mL
Analytical Time 4 min
Data derived from a study on the development and validation of an LC-MS/MS method for hetrombopag quantification. nih.govresearchgate.net

Spectroscopic and Spectrometric Characterization Approaches

Spectroscopic methods are essential for the structural elucidation and characterization of this compound and its related substances. While detailed spectroscopic data for this compound is not extensively published in the provided context, the characterization of its analogue, eltrombopag olamine, provides insight into the types of techniques used.

UV spectroscopy has been employed for the estimation of eltrombopag olamine. rjptonline.org A simple, rapid, and sensitive UV spectroscopic method was developed using ethanol (B145695) as a solvent, with the maximum wavelength of absorption (λmax) found to be 423 nm. rjptonline.org The method was validated according to ICH Q2 (R1) guidelines and demonstrated good linearity, precision, and accuracy. rjptonline.org

Mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is crucial for identifying and characterizing degradation products and metabolites. nih.gov For instance, in studies of eltrombopag, LC-MS/MS was used to propose the structure and degradation pathways of impurities formed under stress conditions. nih.gov The daughter ions and product ions obtained from the analysis provide detailed structural information. nih.gov

Development of Bioanalytical Methods for Preclinical Sample Analysis

The development of robust bioanalytical methods is a critical component of preclinical research, providing essential data on pharmacokinetics and metabolism. wuxiapptec.comcriver.com For hetrombopag, validated LC-MS/MS methods have been successfully applied to quantify the drug in plasma samples from preclinical studies in rats. nih.govresearchgate.net

The process of developing these methods involves several key stages, including method development, validation, and sample analysis. wuxiapptec.comaltasciences.com The validation process ensures that the analytical method is reliable and reproducible for its intended purpose. researchgate.net Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability. researchgate.net

Preclinical studies have demonstrated that hetrombopag is more potent than eltrombopag in activating the mouse TPO receptor. nih.govresearchgate.net The bioanalytical methods developed for these studies were crucial in establishing the pharmacokinetic profile of hetrombopag, including its absorption and peak plasma concentration times. nih.gov These methods often involve the use of an internal standard, such as eltrombopag, to ensure accuracy. nih.gov The ability to accurately quantify the drug in complex biological matrices like plasma is essential for making informed decisions during drug development. wuxiapptec.comsannova.net

Stability-Indicating Assays in Research Environments

Stability-indicating analytical methods are vital for ensuring the quality and integrity of a drug substance and its formulations. These methods are designed to separate the active pharmaceutical ingredient from its potential degradation products, which may form under various stress conditions. dergipark.org.tr

For the related compound eltrombopag olamine, several stability-indicating methods have been developed using RP-UPLC and HPLC. dergipark.org.trnih.govorientjchem.org These methods were validated according to ICH guidelines. dergipark.org.tr Forced degradation studies are a key component of developing these assays, where the drug is subjected to conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. dergipark.org.trdergipark.org.tr

In one study, a stability-indicating RP-UPLC method for eltrombopag olamine was developed using an Acquity UPLC BEH C18 column. dergipark.org.tr The drug was found to degrade significantly under acidic, basic, and oxidative conditions, but was stable under thermal and photolytic conditions. dergipark.org.tr The degradation products were well-resolved from the main peak, demonstrating the method's stability-indicating power. dergipark.org.tr Similarly, another study used an HPLC method to separate multiple oxidative and thermal degradation impurities of eltrombopag olamine. nih.gov

The development of such methods for this compound is crucial for its quality control, providing assurance that the analytical method can accurately measure the drug in the presence of its degradants. dergipark.org.trgoogle.com

Table 2: Summary of Forced Degradation Studies for Eltrombopag Olamine

Stress ConditionObservation
Acid Hydrolysis (0.1M HCl) Significant degradation
Base Hydrolysis (0.1M NaOH) Significant degradation
Oxidative (10% H2O2) Significant degradation
Thermal (105°C) Stable
Photolytic Stable
Data based on stability-indicating RP-UPLC method development for eltrombopag olamine. dergipark.org.trorientjchem.orgdergipark.org.tr

Q & A

Q. What experimental methodologies are recommended to validate the mechanism of action of Hetrombopag olamine as a thrombopoietin receptor (TPO-R) agonist?

  • Methodological Answer : To confirm TPO-R agonist activity, utilize in vitro assays such as receptor-binding studies (e.g., competitive binding assays with radiolabeled TPO) and cell-based functional assays (e.g., megakaryocyte differentiation in UT-7/TPO cells). Pharmacodynamic markers like platelet count elevation in animal models (e.g., thrombocytopenic mice) and dose-response relationships in healthy volunteers should be assessed .

Q. How should researchers design pharmacokinetic (PK) studies for this compound in preclinical and clinical settings?

  • Methodological Answer : Preclinical PK studies in rodents should include intragastric administration at varying doses (e.g., 10–60 mg/kg) with plasma concentration-time profiling via LC-MS/MS. In clinical trials, employ serial blood sampling to measure parameters like Cmax, AUC, and t1/2. Account for food effects by standardizing postdose fasting durations (e.g., ≥4 hours) to minimize variability .

Q. What endpoints are critical in early-phase clinical trials for evaluating this compound’s efficacy in immune thrombocytopenia (ITP)?

  • Methodological Answer : Primary endpoints should include platelet response rates (e.g., ≥50 × 10<sup>9</sup>/L) and time to response. Secondary endpoints may assess bleeding events, rescue therapies, and durability of response. Phase 1 trials should prioritize safety (e.g., liver function monitoring) and dose-escalation protocols .

Advanced Research Questions

Q. How can researchers address inter-study variability in pharmacokinetic data for this compound across populations?

  • Methodological Answer : Conduct population PK modeling to identify covariates (e.g., age, hepatic function) influencing exposure. Use nonlinear mixed-effects models (NONMEM) to analyze sparse sampling data from diverse cohorts. Cross-validate findings with studies in healthy volunteers versus patients with comorbidities (e.g., aplastic anemia) .

Q. What strategies are effective for reconciling contradictory efficacy data between this compound and other TPO-R agonists (e.g., eltrombopag)?

  • Methodological Answer : Perform head-to-head trials with standardized endpoints (e.g., platelet response rates at 6–8 weeks) and matched patient cohorts. Analyze receptor-binding kinetics (e.g., dissociation constants) and downstream signaling (JAK2/STAT5 pathways) to explain mechanistic differences. Meta-analyses of phase 3 trials can clarify population-specific responses .

Q. How should long-term safety studies be structured to evaluate the risk of hepatic fibrosis with this compound?

  • Methodological Answer : In phase 4/post-marketing studies, monitor liver elastography (FibroScan) and serum biomarkers (e.g., procollagen III N-terminal peptide) biannually. Compare cohorts on continuous vs. intermittent dosing. Preclinical models (e.g., carbon tetrachloride-induced liver fibrosis in mice) can assess histopathological changes .

Q. What experimental designs are optimal for studying this compound’s synergy with immunosuppressive therapy in severe aplastic anemia (SAA)?

  • Methodological Answer : Use randomized controlled trials (RCTs) with arms combining this compound with antithymocyte globulin (ATG) and cyclosporine. Primary endpoints should include hematologic response at 3–6 months and clonal evolution rates. Mechanistic studies can evaluate hematopoietic stem cell expansion via colony-forming assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hetrombopag olamine
Reactant of Route 2
Hetrombopag olamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.